molecular formula C12H17NO B1406859 N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine CAS No. 91563-29-0

N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine

Cat. No.: B1406859
CAS No.: 91563-29-0
M. Wt: 191.27 g/mol
InChI Key: WNIMEIHDWXWXAK-UHFFFAOYSA-N
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Description

N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine: is an organic compound that belongs to the class of imines It is characterized by the presence of a secondary butyl group and a methoxyphenyl group attached to the nitrogen atom through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: The compound can be synthesized through a condensation reaction between sec-butylamine and 2-methoxybenzaldehyde. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.

    Solvent-Free Synthesis: An alternative method involves a solvent-free synthesis where the reactants are mixed and heated directly, often using microwave irradiation to accelerate the reaction.

Industrial Production Methods: Industrial production of N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the imine group to an amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, under acidic or basic conditions.

Major Products Formed:

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine:

    Pharmaceuticals: Potential precursor for the synthesis of pharmacologically active compounds.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine involves its interaction with molecular targets through its imine group. The compound can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

  • N-(sec-Butyl)-N-[(2-hydroxyphenyl)methylene]amine
  • N-(sec-Butyl)-N-[(2-chlorophenyl)methylene]amine
  • N-(sec-Butyl)-N-[(2-nitrophenyl)methylene]amine

Comparison:

  • N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity.
  • N-(sec-Butyl)-N-[(2-hydroxyphenyl)methylene]amine has a hydroxyl group, making it more hydrophilic and capable of forming hydrogen bonds.
  • N-(sec-Butyl)-N-[(2-chlorophenyl)methylene]amine contains a chlorine atom, which can increase its reactivity towards nucleophiles.
  • N-(sec-Butyl)-N-[(2-nitrophenyl)methylene]amine has a nitro group, making it more electron-withdrawing and potentially more reactive in reduction reactions.

Properties

IUPAC Name

N-butan-2-yl-1-(2-methoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-4-10(2)13-9-11-7-5-6-8-12(11)14-3/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIMEIHDWXWXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N=CC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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